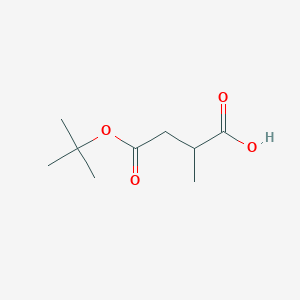![molecular formula C18H26FN3O3S B2703215 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide CAS No. 897613-38-6](/img/structure/B2703215.png)
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a fluorophenyl group. This can be achieved through the reaction of piperazine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The substituted piperazine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Coupling with Cyclopentanecarboxylic Acid: The final step involves coupling the sulfonylated piperazine with cyclopentanecarboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
科学研究应用
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored as a potential therapeutic agent for various conditions, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the sulfonyl group can modulate the compound’s pharmacokinetic properties. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate target binding.
相似化合物的比较
Similar Compounds
4-(2-fluorophenyl)piperazine: A simpler analogue lacking the sulfonyl and cyclopentanecarboxamide groups.
N-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as a therapeutic agent, while the sulfonyl and cyclopentanecarboxamide groups contribute to its stability and pharmacokinetic profile.
属性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c19-16-7-3-4-8-17(16)21-10-12-22(13-11-21)26(24,25)14-9-20-18(23)15-5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQIXXRLZUDRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)
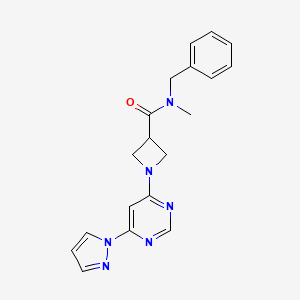
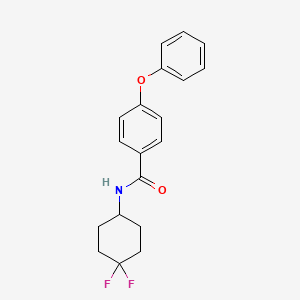
![6-methoxy-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2703136.png)
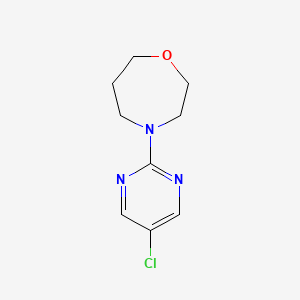

![2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2703143.png)
![8-(dimethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2703144.png)
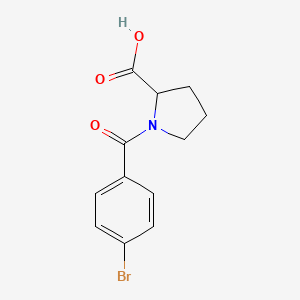
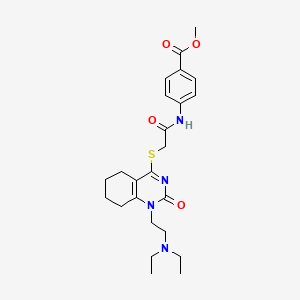
![4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2703148.png)
![3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2703149.png)
